2-(2,4,6-Trimethylphenyl)propan-2-ol

Description

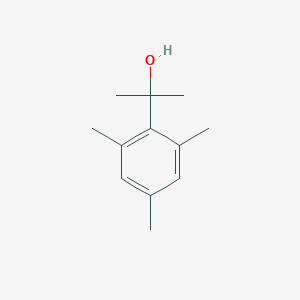

2-(2,4,6-Trimethylphenyl)propan-2-ol (CAS: 14679-13-1) is a tertiary alcohol featuring a mesityl (2,4,6-trimethylphenyl) group attached to the second carbon of a propan-2-ol backbone. This compound is structurally characterized by its bulky aromatic substituent and a hydroxyl group positioned on a sterically hindered carbon.

Propriétés

Numéro CAS |

59660-68-3 |

|---|---|

Formule moléculaire |

C12H18O |

Poids moléculaire |

178.27 g/mol |

Nom IUPAC |

2-(2,4,6-trimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C12H18O/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7,13H,1-5H3 |

Clé InChI |

JFDXATFYWOLYQQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(C)(C)O)C |

SMILES canonique |

CC1=CC(=C(C(=C1)C)C(C)(C)O)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Hydrogen-Bonding Behavior

The following table summarizes key structural and physicochemical properties of 2-(2,4,6-trimethylphenyl)propan-2-ol and its analogs:

Key Observations:

- Steric Effects: The mesityl group imposes significant steric hindrance across all analogs, influencing crystal packing. For example, 1-(2,4,6-trimethylphenyl)ethanol adopts a chair-like conformation in its hexameric assemblies, a feature shared with simpler alcohols like 2-methyl-2-propanol .

- Hydrogen-Bonding Networks: The position and nature of functional groups dictate supramolecular interactions. In 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol, the methylamino group enables nitrogen-mediated hydrogen bonding, forming helical chains distinct from the oxygen-centric networks in alcohol derivatives .

- Conformational Flexibility : Compounds with extended side chains (e.g., thiourea derivatives) exhibit greater conformational diversity, whereas propan-2-ol analogs are constrained by their rigid tertiary alcohol structure.

Physicochemical Properties and Substituent Effects

Pharmaceutical Relevance

These analogs often feature ether or amine substituents, altering solubility and reactivity compared to the parent alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.